1-Chloro-2-(ethenesulfonyl)benzene
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Overview
Description
1-Chloro-2-(ethenesulfonyl)benzene is an organic compound with the molecular formula C8H7ClO2S It is a derivative of benzene, where a chlorine atom and an ethenesulfonyl group are attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-2-(ethenesulfonyl)benzene can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution reaction. In this method, a suitable precursor, such as 1-chloro-2-nitrobenzene, undergoes a reaction with ethenesulfonyl chloride in the presence of a base like sodium hydroxide. The reaction typically occurs in an organic solvent such as ethanol at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale nucleophilic aromatic substitution reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
1-Chloro-2-(ethenesulfonyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The ethenesulfonyl group can be oxidized or reduced to form different functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in solvents like ethanol or dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Scientific Research Applications
1-Chloro-2-(ethenesulfonyl)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Chloro-2-(ethenesulfonyl)benzene involves its ability to undergo nucleophilic substitution reactions. The chlorine atom, being an electron-withdrawing group, makes the benzene ring more susceptible to nucleophilic attack. This allows the compound to react with various nucleophiles, leading to the formation of new chemical bonds and functional groups .
Comparison with Similar Compounds
Similar Compounds
1-Chloro-2-(methylsulfonyl)benzene: Similar structure but with a methylsulfonyl group instead of an ethenesulfonyl group.
1-Chloro-2-(ethylsulfonyl)benzene: Similar structure but with an ethylsulfonyl group.
Uniqueness
1-Chloro-2-(ethenesulfonyl)benzene is unique due to the presence of the ethenesulfonyl group, which imparts distinct reactivity and properties compared to its methyl and ethyl analogs. This makes it particularly useful in specific synthetic applications where the ethenesulfonyl group is required .
Properties
CAS No. |
5535-44-4 |
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Molecular Formula |
C8H7ClO2S |
Molecular Weight |
202.66 g/mol |
IUPAC Name |
1-chloro-2-ethenylsulfonylbenzene |
InChI |
InChI=1S/C8H7ClO2S/c1-2-12(10,11)8-6-4-3-5-7(8)9/h2-6H,1H2 |
InChI Key |
LNVLGDVOEWXRHB-UHFFFAOYSA-N |
Canonical SMILES |
C=CS(=O)(=O)C1=CC=CC=C1Cl |
Origin of Product |
United States |
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